1-(3-Chlorophenyl)-2,3-butadien-1-one

Description

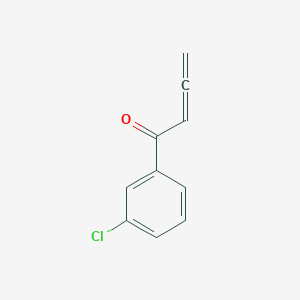

1-(3-Chlorophenyl)-2,3-butadien-1-one (CAS: 196952-98-4) is an α,β-unsaturated ketone featuring a conjugated dienone system and a 3-chlorophenyl substituent. The 3-chlorophenyl group enhances electron-withdrawing effects, influencing reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

InChI |

InChI=1S/C10H7ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOOTDMCYZRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation methods for 1-(3-Chlorophenyl)-2,3-butadien-1-one involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,3-butadien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-2,3-butadien-1-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used to study the effects of specific chemical modifications on biological systems. In medicine, it is used in the development of new therapeutic agents. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

- Structure: Replaces the dienone system with a trifluoroethanol group (C₈H₆ClF₃O; CAS: 81577-11-9).

- Key Differences: The trifluoroethanol group introduces strong electron-withdrawing effects via fluorine atoms, increasing acidity compared to the ketone group in the target compound. Reduced conjugation due to the absence of the butadienone system, altering UV-Vis absorption profiles and reactivity in photochemical applications.

Heterocyclic Derivatives: 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine

- Structure : Incorporates a piperazine ring with dual chlorinated substituents (3-chlorophenyl and 3-chloropropyl).

- Key Differences: The piperazine core enables hydrogen bonding and basicity, contrasting with the planar, non-basic dienone system.

Sulfur-Containing Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a sulfanyl (-S-) linkage and pyrazole ring (C₁₁H₈ClF₃N₂OS).

- Key Differences: The sulfanyl group enhances nucleophilicity, enabling thiol-ene reactions, unlike the electrophilic dienone. Pyrazole rings contribute to aromatic stability and metal coordination, expanding applications in catalysis .

Heavy Metal Complex: Merbaphen

- Structure : Mercury-containing compound with a 3-chlorophenyl group (C₁₆H₁₆ClHgN₂NaO₆).

- Key Differences: Mercury confers toxicity and complexation behavior, limiting biomedical applications compared to the organic dienone. The chlorophenyl group stabilizes the organomercury bond, a property absent in the target compound .

Biological Activity

1-(3-Chlorophenyl)-2,3-butadien-1-one, also known as chalcone, is a compound belonging to the class of flavonoids. Chalcones are characterized by their open-chain structure and have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of this compound is C10H7ClO. Its structure can be represented as follows:

This structure features a chlorophenyl group attached to a butadiene backbone with a ketone functional group.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.0 | Apoptosis induction |

| A549 (Lung) | 30.5 | Cell cycle arrest |

| HeLa (Cervical) | 22.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated. Studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by researchers evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties Against Staphylococcus aureus

In another study focusing on antimicrobial activity, the effectiveness of this compound against Staphylococcus aureus was assessed. The compound exhibited an MIC of 50 µg/mL, demonstrating its potential as a natural antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.